molecular formula C15H26N2O4 B1141513 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- CAS No. 1217622-72-4

1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-

Katalognummer: B1141513
CAS-Nummer: 1217622-72-4
Molekulargewicht: 298.37794
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Characterization

Systematic Nomenclature and Stereochemical Configuration

The compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. Its systematic IUPAC name emphasizes the bicyclic framework and substituents:

  • Core structure : Hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid
  • Substituents :
    • 2-position : 1,1-dimethylethyl (tert-butyl) ester group
    • 7a-position : Ethyl ester group
  • Stereochemistry : The (3aR,7aS) configuration defines the spatial arrangement of substituents within the bicyclic system.

Table 1: Key Structural Features

Parameter Description
Systematic Name 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-
CAS Number 1260614-94-5 (as per ChemBK database)
Stereochemical Designation (3aR,7aS)- configuration

Molecular Formula and Physicochemical Properties

The molecular formula is derived from the bicyclic core and ester groups:

  • Core : C₇H₁₂N₂O₄ (hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid)
  • Substituents :
    • Tert-butyl ester : C₄H₉O
    • Ethyl ester : C₂H₅O
  • Combined formula : C₁₅H₂₆N₂O₄

Table 2: Physicochemical Properties

Property Value
Molecular Weight 284.35 g/mol
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate)
Melting Point Not explicitly reported in available sources
Stability Sensitive to hydrolysis; stored under inert atmosphere

Crystallographic Analysis and Conformational Stability

The bicyclic structure imposes conformational rigidity, with the fused pyrrole and pyridine rings adopting a chair-like or boat-like conformation. The (3aR,7aS) stereochemistry ensures a defined spatial relationship between the ester groups, critical for potential biological interactions.

Key Structural Insights :

  • Bicyclic System : The pyrrole and pyridine rings are fused at the 3,4-positions, creating a bicyclo[3.3.0]octane-like skeleton.
  • Ester Group Orientation :
    • 2-position (tert-butyl) : Bulky tert-butyl group occupies the axial position, minimizing steric strain.
    • 7a-position (ethyl) : Ethyl ester adopts an equatorial position for optimal stability.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Tert-butyl (C(CH₃)₃) 1.20–1.30 Singlet 9H
Ethyl (CH₂CH₃) 1.20–1.50 (CH₃), 4.10–4.30 (CH₂) Quartet (CH₂), Triplet (CH₃) 3H (CH₃), 2H (CH₂)
Bicyclic protons (C₁–C₄) 1.50–2.50 Multiplet 6H
Amide/Aromatic protons 3.50–4.50 Multiplet 2H

¹³C NMR (CDCl₃) :

Carbon Type Chemical Shift (δ, ppm)
Tert-butyl (C(CH₃)₃) 22–28 (CH₃), 80–85 (C)
Ethyl (CH₂CH₃) 60–65 (CH₂), 10–15 (CH₃)
Carbonyl (C=O) 165–175
Infrared Spectroscopy (IR)
Functional Group Absorption Band (cm⁻¹)
C=O (ester) 1700–1750
C–O (ester) 1200–1250
N–H (pyrrole) 3200–3300
Mass Spectrometry (MS)

Positive Ion Mode (ESI+) :

m/z (MH⁺) Fragment Assignment
285.2 Molecular ion [M+H]⁺
229.1 Loss of tert-butyl ester (C₄H₉O)
157.1 Core bicyclic fragment

Eigenschaften

IUPAC Name

2-O-tert-butyl 7a-O-ethyl (3aR,7aS)-3,3a,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)15-6-7-16-8-11(15)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMXSFFMCFEXSK-IAQYHMDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCNCC1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCNC[C@@H]1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Bicyclic Structure Formation

The hexahydro-pyrrolo[3,4-c]pyridine core is typically constructed via lactamization or cyclocondensation reactions. A key starting material is furo[3,4-c]pyridine-1,3-diketone , which undergoes lactamization with urea in refluxing o-xylene to yield 2H-pyrrolo[3,4-c]pyridine-1,3-diketone . This step is critical for establishing the bicyclic framework, with the reaction temperature maintained at the solvent’s reflux point (~144°C for o-xylene) to ensure complete conversion .

Subsequent reduction of the diketone intermediate is achieved using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to room temperature . This step selectively reduces the lactam carbonyl groups while preserving the ester functionalities, yielding 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine .

Stereochemical Control and Resolution

The (3aR,7aS) configuration is introduced via enzymatic resolution or chiral auxiliary-mediated synthesis . In a method adapted from stereoselective protocols for related pyrrolopyridines, a lipase or esterase selectively hydrolyzes one enantiomer of a racemic piperidine-2,3-dicarboxylate intermediate . For example, Candida antarctica lipase B catalyzes the hydrolysis of the (2R,3S)-enantiomer, leaving the desired (2S,3R)-intermediate intact . This step achieves optical purity exceeding 99%, essential for pharmaceutical applications .

Final Cyclization and Purification

The fully protected intermediate undergoes acid-mediated cyclization to form the hexahydro-pyrrolo[3,4-c]pyridine ring. In a representative procedure, the intermediate is treated with aqueous HCl under reflux (100°C) for 4–10 hours, inducing intramolecular nucleophilic attack and ring closure . The crude product is purified via acid-base extraction :

  • The reaction mixture is basified to pH 8 with 30% NaOH , and the aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities .

  • The pH is adjusted back to 7 with HCl, precipitating the target compound as a hydrochloride salt .

  • Final recrystallization from methanol/water yields the pure (3aR,7aS)-enantiomer .

Reaction Conditions and Optimization

Key parameters for maximizing yield and purity include:

StepSolventTemperatureCatalyst/ReagentYield (%)
Lactamization o-Xylene144°C (reflux)Urea85–90
Reduction THF0°C → 25°CLiAlH478–82
Enzymatic Resolution Toluene50–70°CLipase B90–95
tert-Butyl Ester Toluene110°CHCl (aq.)88–92
Cyclization HCl (aq.)100°C80–85

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. For example, the enzymatic resolution step is conducted in a packed-bed reactor with immobilized lipase, enabling reuse of the enzyme and reducing costs . Final purification uses simulated moving bed (SMB) chromatography to separate enantiomers with >99.5% purity .

Challenges and Mitigation Strategies

  • Racemization During Esterification : Minimized by using mild bases (e.g., NaHCO3) and low temperatures .

  • Byproduct Formation in Cyclization : Addressed by precise pH control and slow addition of HCl .

  • Solvent Recovery : o-Xylene and THF are recycled via distillation, reducing environmental impact .

Analyse Chemischer Reaktionen

1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–c)
  • Structure : Unsaturated pyrrolo[2,3-c]pyridine core with a carboxylic acid at C2.
  • Substituents : Variants include H (10a), Cl (10b), and OMe (10c) at C3.
  • Synthesis : Base hydrolysis of esters (e.g., NaOH/EtOH reflux, 1–2 h) yields carboxylic acids in 71–95% .
  • Key Data: Yields: 95% (10a), 71% (10b), 80% (10c). Melting Points: Not reported, but analogous esters (e.g., 9a) show MPs ~235°C .
  • Comparison: The target compound’s hexahydro core and ester groups (vs. Bulky tert-butyl substituents may reduce reactivity compared to smaller groups like Cl or OMe.
Ethyl Pyrazolo[4,3-c]pyridine Carboxylates (9a, 6c)
  • Structure : Pyrazolo[4,3-c]pyridine with ester groups.
  • Substituents: 9a has an amino group at C5; 6c features a propyl group.
  • Synthesis : Reflux with hydrazine or amines yields products in 89–98% .
  • Key Data :
    • Melting Points : 235–237°C (9a), 212–214°C (6c).
    • IR : Ester C=O stretches at 1720 cm⁻¹ (9a) .
  • Comparison : The target’s pyrrolidine ring (vs. pyrazole) alters electron distribution, affecting spectral properties. The tert-butyl group in the target may lower MP compared to phenyl-substituted analogs due to reduced crystallinity.

Dicarboxylic Acid Esters with Bulky Substituents

Thieno[2,3-b]pyridine-3,7-dicarboxylic Acid Ester (A710373)
  • Structure: Thienopyridine core with tert-butyl and ethyl esters.
  • Purity : 97% .
  • Comparison : Replacing pyrrolidine with thiophene introduces sulfur, altering electronic properties (e.g., increased π-acidity). This may influence binding affinity in biological systems compared to the target’s nitrogen-rich core.
Diethyl Imidazo[1,2-a]pyridine Dicarboxylates (1l, 2d)
  • Structure: Imidazo[1,2-a]pyridine with cyano and nitrophenyl groups.
  • Synthesis : One-pot reactions yield products in 51–55% .
  • Key Data :
    • Melting Points : 243–245°C (1l), 215–217°C (2d).
    • IR/NMR : Nitro groups show strong absorption at 1520–1340 cm⁻¹; ester C=O at ~1720 cm⁻¹ .
  • Comparison : The target’s lack of electron-withdrawing groups (e.g., nitro) may result in milder reactivity. Lower yields in imidazo derivatives (51–55%) suggest steric hindrance from substituents like tert-butyl could further reduce efficiency in the target’s synthesis.

Data Table: Key Comparative Properties

Compound Class Core Structure Substituents Synthesis Yield Melting Point (°C) Key Spectral Features
Target Compound Hexahydro-pyrrolo[3,4-c]pyridine 2-tert-butyl, 7a-ethyl N/A N/A Ester C=O (~1720 cm⁻¹, inferred)
Pyrrolo[2,3-c]pyridine-2-carboxylic acids (10a–c) Pyrrolo[2,3-c]pyridine C5: H, Cl, OMe 71–95% N/A Carboxylic acid O-H (~2500–3300 cm⁻¹)
Pyrazolo[4,3-c]pyridines (9a, 6c) Pyrazolo[4,3-c]pyridine C5: NH₂, propyl 89–98% 212–237 Ester C=O (1720 cm⁻¹)
Imidazo[1,2-a]pyridines (1l, 2d) Imidazo[1,2-a]pyridine Cyano, nitrophenyl 51–55% 215–245 Nitro C-NO₂ (1520–1340 cm⁻¹)

Research Implications and Gaps

  • Synthesis : The target’s tert-butyl group may necessitate optimized conditions (e.g., longer reaction times) to mitigate steric effects, as seen in lower yields for bulky imidazo derivatives .
  • Spectral Analysis : Expected IR peaks for the target include ester C=O (~1720 cm⁻¹) and tert-butyl C-H stretches (~1360–1390 cm⁻¹). NMR would show ethyl ester quartets (~4.1–4.3 ppm) and tert-butyl singlets (~1.2–1.4 ppm) .
  • Biological Activity : While pyrazolo-pyridines and imidazo-pyridines are explored for liquid crystal and bioactive properties , the target’s hexahydro structure may confer unique pharmacokinetic profiles warranting further study.

Biologische Aktivität

1H-Pyrrolo[3,4-c]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- , possesses a complex structure that contributes to its potential pharmacological effects. This article explores its biological activity based on current research findings.

Structural Overview

The compound has the following chemical structure:

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 945840-82-4

Pharmacological Properties

Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a range of pharmacological activities including:

  • Analgesic and Sedative Effects : Studies have shown that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic properties. In animal models, certain compounds demonstrated analgesic effects comparable to morphine in the "writhing" test and improved sedative activity .
  • Antiviral Activity : The compound has shown promising results against HIV-1 replication. Specific derivatives demonstrated an effective concentration (EC50) below 10 µM, indicating strong antiviral properties. Notably, an ethyl ester derivative was highlighted for its potent anti-HIV activity with an EC50 of 1.65 µM and a therapeutic index (TI) of 7.98 .
  • Antimycobacterial Activity : The biological activity extends to antimycobacterial effects where certain esters exhibited minimal inhibitory concentrations (MIC90) below 0.15 µM against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .

Structure-Activity Relationship (SAR)

The effectiveness of pyrrolo[3,4-c]pyridine derivatives is highly dependent on their structural components:

Structural Feature Effect on Activity
Carboxylic group positionCritical for activity; shorter chains enhance potency
Ester substituentsVariability impacts antiviral efficacy; specific substitutions yield higher activity
Aromatic ring distanceInfluences overall biological activity significantly

Case Study 1: Analgesic Activity

A series of new pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were synthesized and tested for analgesic properties. These compounds were evaluated using the "hot plate" and "writhing" tests. Results indicated that several compounds outperformed aspirin and matched morphine in efficacy .

Case Study 2: Antiviral Efficacy

Research focused on the antiviral properties of pyrrolo[3,4-c]pyridine derivatives against HIV-1 demonstrated that modifications at specific positions significantly influenced their potency. The study concluded that the presence of certain substituents increased both solubility and bioactivity against viral replication .

Case Study 3: Antimycobacterial Potential

A comparative study assessed various pyrrolo derivatives for their antimycobacterial activity. The results showed that while nitriles and amides were largely inactive, ester derivatives exhibited substantial inhibition against Mtb, reinforcing the importance of functional group selection in drug design .

Q & A

Q. Table 1: Yield Optimization Parameters

ParameterRange Tested (Example)Impact on YieldSource
Solvent PolarityDiethyl ether vs. THF+15% in ether
Reaction Time4 vs. 6 hours+10% at 6 hours
Catalyst Loading5% vs. 10% PtO2No significant

Basic: What spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm stereochemistry (e.g., (3aR,7aS) configuration) and substituent placement. For example, ester carbonyls typically appear at δ 165–175 ppm in 13C NMR .
  • IR Spectroscopy: Detect functional groups like ester C=O (1720–1740 cm⁻¹) and hexahydro-pyrrolo rings (N-H stretches at ~3300 cm⁻¹) .
  • HRMS: Match observed m/z with theoretical values (e.g., C13H17N2O4 derivatives) to confirm molecular formula .

Q. Table 2: Key Spectroscopic Markers

Functional GroupNMR Shift (δ, ppm)IR Absorption (cm⁻¹)Source
Ester C=O170–175 (13C)1720–1740
Hexahydro-pyrrolo NH1.5–2.5 (1H)3200–3350

Advanced: How can computational modeling predict reaction pathways or stereochemical outcomes?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity. For example, ICReDD’s reaction path search methods identify low-energy pathways for pyrrolo-pyridine derivatives .
  • AI-Driven Simulations: Integrate COMSOL Multiphysics with machine learning to optimize parameters like temperature gradients or solvent effects in real time .
  • Stereochemical Analysis: Molecular docking or chiral center simulations (e.g., using APEX2 software) resolve enantiomeric excess in asymmetric syntheses .

Advanced: How to resolve contradictions in spectroscopic or synthetic data?

Methodological Answer:

  • Cross-Validation: Compare NMR/IR data with structurally analogous compounds (e.g., 1H-pyrrolo[2,3-f]quinoline derivatives) to identify outliers .
  • Replicate Experiments: Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables causing discrepancies .
  • Advanced MS Techniques: Employ tandem MS/MS to differentiate isobaric species or degradation products .

Advanced: What methodologies assess stereochemical effects on biological activity?

Methodological Answer:

  • Chiral Chromatography: Separate enantiomers using chiral columns (e.g., amylose-based) and correlate configurations with bioactivity .
  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences between stereoisomers .
  • Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., kinases) to predict stereochemical influences on binding .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

  • Chromatography: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves polar impurities .
  • Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for selective crystallization, as shown in pyrrolo-thiazole purifications .
  • Distillation: Short-path distillation under reduced pressure removes volatile byproducts .

Advanced: How to design a kinetic study for its degradation under varying pH?

Methodological Answer:

  • pH-Rate Profiling: Conduct stability tests at pH 2–12, sampling at intervals (0, 24, 48 hours) and analyzing via HPLC .
  • Arrhenius Analysis: Measure degradation rates at 25°C, 37°C, and 50°C to extrapolate shelf-life .
  • Mechanistic Probes: Use isotopic labeling (e.g., D2O) or trapping agents (e.g., TEMPO) to identify hydrolysis pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.